

A Technical Guide to the Thermodynamic Properties of 2-Butoxyethyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butoxyethyl acetate

Cat. No.: B086340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **2-Butoxyethyl acetate**. The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for the determination of these properties, and provides a visualization of a typical experimental workflow.

Core Thermodynamic and Physical Properties

2-Butoxyethyl acetate, also known as ethylene glycol monobutyl ether acetate, is a colorless liquid with a mild, pleasant odor. It is widely used as a solvent in various industrial applications, including coatings, inks, and cleaning fluids. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and in understanding its behavior in various chemical and biological systems.

The following tables summarize the key thermodynamic and physical properties of **2-Butoxyethyl acetate**.

Property	Value	Units	Conditions
Molecular Formula	C8H16O3	-	-
Molecular Weight	160.21	g/mol	-
Boiling Point	192	°C	at 1 atm
Melting Point	-63	°C	-
Density	0.942	g/mL	at 25 °C
Vapor Pressure	0.29	mmHg	at 20 °C
31	Pa	at 20 °C	
Flash Point	71	°C	closed cup
Auto-ignition Temperature	340	°C	-
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	51.9	kJ/mol	at 308 K
Refractive Index	1.413	-	at 20 °C
log Pow (Octanol/Water Partition Coefficient)	1.51	-	-
Vapor Density	5.5	(air = 1)	-

Table 1: Key Thermodynamic and Physical Properties of **2-Butoxyethyl Acetate**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Temperature (°C)	Vapor Pressure (Pa)
20	31

Table 2: Vapor Pressure of **2-Butoxyethyl Acetate** at a Specific Temperature[\[1\]](#)

Experimental Protocols for Determination of Thermodynamic Properties

Accurate determination of thermodynamic properties requires precise experimental methodologies. Below are outlines of general protocols for measuring key properties of organic liquids like **2-Butoxyethyl acetate**. These are generalized procedures and would require specific parameter optimization for the substance in question.

Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance. The method involves heating a sample and a reference at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

General Protocol:

- Sample Preparation: A small, precisely weighed amount of **2-Butoxyethyl acetate** (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
- Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
- Baseline Measurement: A baseline is established by running the DSC program with empty sample and reference pans.
- Sapphire Standard Measurement: A sapphire standard with a known heat capacity is run under the same conditions to be used as a reference for calculating the heat capacity of the sample.
- Sample Measurement: The sample pan containing **2-Butoxyethyl acetate** is placed in the DSC, and the temperature program is initiated. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the desired temperature range, and a final isothermal period.

- Data Analysis: The heat flow curve of the sample is corrected by subtracting the baseline curve. The heat capacity of the **2-Butoxyethyl acetate** is then calculated by comparing its heat flow signal to that of the sapphire standard, taking into account their respective masses.

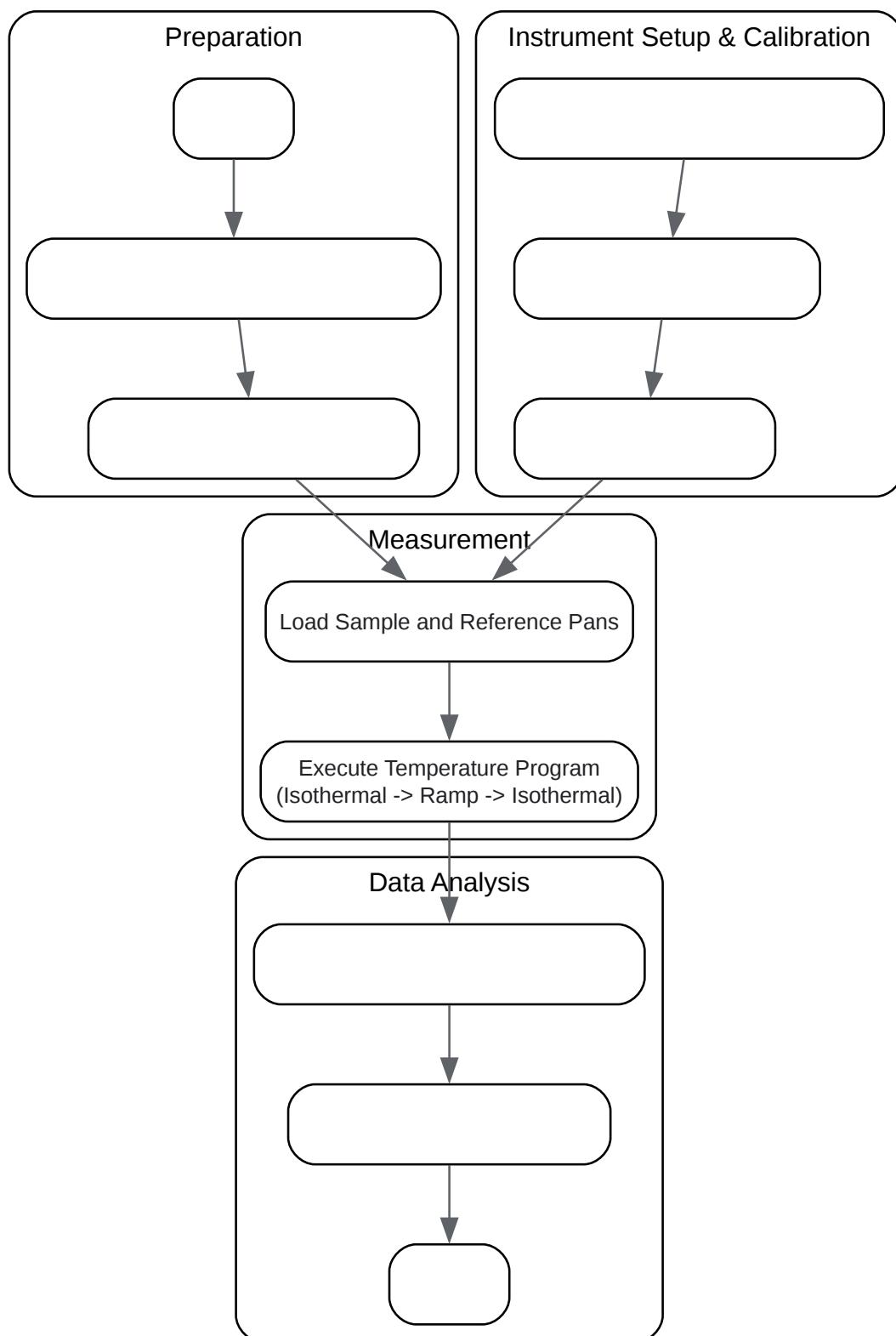
Determination of Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) by Calorimetry

The enthalpy of vaporization can be determined calorimetrically by measuring the heat absorbed during the phase change from liquid to gas at a constant temperature and pressure.

General Protocol (using a vaporization calorimeter):

- Apparatus Setup: A vaporization calorimeter, which allows for the controlled evaporation of a liquid and the precise measurement of the heat input, is used.
- Sample Introduction: A known mass of **2-Butoxyethyl acetate** is introduced into the calorimeter.
- Equilibration: The system is allowed to reach thermal equilibrium at the desired temperature.
- Vaporization: A controlled amount of electrical energy is supplied to a heater immersed in the liquid to induce vaporization at a constant rate. The amount of vaporized liquid is determined by condensation and collection.
- Data Acquisition: The electrical energy supplied and the mass of the vaporized substance are precisely measured.
- Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat input by the number of moles of the vaporized **2-Butoxyethyl acetate**.

Determination of Vapor Pressure by the Static Method


The static method is a direct technique for measuring the vapor pressure of a liquid in a closed system at thermodynamic equilibrium.

General Protocol:

- Sample Preparation: A sample of **2-Butoxyethyl acetate** is carefully degassed to remove any dissolved air or other volatile impurities. This is a critical step to ensure accurate measurements.
- Apparatus: A static apparatus consists of a sample container connected to a pressure measuring device (e.g., a manometer or a pressure transducer) and a vacuum system. The entire setup is placed in a thermostat to maintain a constant temperature.
- Measurement: The degassed sample is introduced into the sample container, and the system is evacuated. The temperature of the thermostat is set to the desired value and allowed to stabilize.
- Equilibrium: The system is left to reach equilibrium, at which point the pressure reading becomes constant. This constant pressure is the vapor pressure of the **2-Butoxyethyl acetate** at that temperature.
- Temperature Variation: The process is repeated at different temperatures to obtain a vapor pressure curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the heat capacity of **2-Butoxyethyl acetate** using Differential Scanning Calorimetry (DSC).

[Click to download full resolution via product page](#)

Caption: Workflow for Heat Capacity Determination by DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [downloads.regulations.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [downloads.regulations.gov]
- 2. [researchgate.net](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [researchgate.net]
- 3. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]
- 4. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- 5. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of 2-Butoxyethyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086340#2-butoxyethyl-acetate-thermodynamic-properties\]](https://www.benchchem.com/product/b086340#2-butoxyethyl-acetate-thermodynamic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com